3(2H)-Pyridazinone, 4,5-dichloro-2-(4-chlorobenzoyl)-
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Overview
Description
3(2H)-Pyridazinone, 4,5-dichloro-2-(4-chlorobenzoyl)- is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by the presence of a pyridazinone ring substituted with chlorine atoms and a chlorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,5-dichloro-2-(4-chlorobenzoyl)- typically involves the reaction of 4,5-dichloro-2-nitroaniline with appropriate reagents. One common method involves the use of dimethylformamide (DMF) as a solvent and sodium hydride as a base. The reaction proceeds through the formation of an intermediate, which is then treated with methyl iodide to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 4,5-dichloro-2-(4-chlorobenzoyl)- undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridazinone ring can be substituted with other nucleophiles.
Reduction Reactions: The nitro group in the precursor can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation under specific conditions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride and methyl iodide are commonly used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst can be employed.
Oxidation: Oxidizing agents such as potassium permanganate can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridazinone derivatives, amines, and oxidized compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3(2H)-Pyridazinone, 4,5-dichloro-2-(4-chlorobenzoyl)- has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antibacterial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in various biological assays to study its effects on different cell lines and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 4,5-dichloro-2-(4-chlorobenzoyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes critical for the survival and proliferation of certain pathogens and cancer cells .
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-2-nitroaniline: A precursor in the synthesis of the target compound.
Pyridazinone Derivatives: Other compounds in the pyridazinone family with similar structures but different substituents.
Uniqueness
3(2H)-Pyridazinone, 4,5-dichloro-2-(4-chlorobenzoyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine atoms and a chlorobenzoyl group makes it particularly interesting for further research and development in various scientific fields.
Properties
CAS No. |
450408-66-9 |
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Molecular Formula |
C11H5Cl3N2O2 |
Molecular Weight |
303.5 g/mol |
IUPAC Name |
4,5-dichloro-2-(4-chlorobenzoyl)pyridazin-3-one |
InChI |
InChI=1S/C11H5Cl3N2O2/c12-7-3-1-6(2-4-7)10(17)16-11(18)9(14)8(13)5-15-16/h1-5H |
InChI Key |
AFIJXPNJZPPTKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N2C(=O)C(=C(C=N2)Cl)Cl)Cl |
Origin of Product |
United States |
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